4-Nitroquinoline
Overview
Description
4-Nitroquinoline is a quinoline derivative known for its mutagenic and carcinogenic properties. It possesses a heterocyclic aromatic structure and is primarily used in research to study its effects on DNA and its potential as a model compound for understanding carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitroquinoline can be synthesized through various methods, including:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate the reaction, often in the presence of a catalyst such as clay or ionic liquids.
Solvent-free conditions: Reactions can be carried out without solvents, using catalysts like NaHSO4·SiO2, which is both heterogeneous and reusable.
Photocatalytic synthesis: Utilizing UV radiation to promote the reaction, often in the presence of a photocatalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are less commonly disclosed in public literature.
Chemical Reactions Analysis
Types of Reactions
4-Nitroquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-aminoquinoline.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as sodium amide in liquid ammonia or potassium hydroxide at high temperatures are employed.
Major Products Formed
4-Aminoquinoline: Formed through reduction of the nitro group.
2-Hydroxyquinoline: Produced via substitution reactions involving hydroxide ions.
Scientific Research Applications
4-Nitroquinoline is widely used in scientific research due to its ability to induce DNA damage and mimic the effects of ultraviolet light. Its applications include:
Mechanism of Action
4-Nitroquinoline exerts its effects by forming stable DNA adducts after being metabolized to 4-hydroxyaminoquinoline 1-oxide. These adducts cause mutations and DNA damage, leading to carcinogenesis. The compound primarily targets genomic DNA, inducing lesions that are usually repaired by nucleotide excision repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine-N-oxide: Another nitroquinoline derivative used in similar research applications.
8-Nitroquinoline: Shares similar chemical properties and applications in research.
Uniqueness
4-Nitroquinoline is unique due to its specific ability to mimic ultraviolet light-induced DNA damage, making it a valuable tool in studying DNA repair and mutagenesis .
Properties
IUPAC Name |
4-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSFHWMXABGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190849 | |
Record name | Quinoline, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3741-15-9 | |
Record name | 4-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3741-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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